N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is characterized by the presence of a nitrothiophene moiety and a bicycloheptane framework, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with bicyclo[4.1.0]heptane-7-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The nitrothiophene moiety can interact with enzymes or receptors, leading to various biological effects. The bicycloheptane framework provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A simpler bicyclic compound used as a reference for studying the effects of the bicycloheptane framework.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents, used to compare the effects of various functional groups.
Uniqueness
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[410]heptane-7-carboxamide is unique due to its combination of a nitrothiophene moiety and a bicycloheptane framework
Properties
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(12-9-3-1-2-4-10(9)12)15-14-7-8-5-6-11(20-8)16(18)19/h5-7,9-10,12H,1-4H2,(H,15,17)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEPLDZUOTVQQC-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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